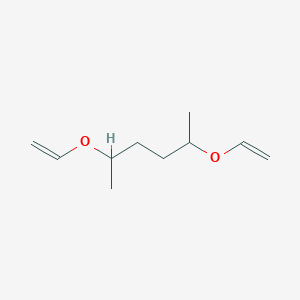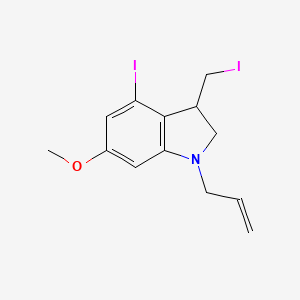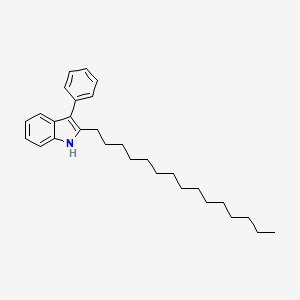
1H-Indole, 2-pentadecyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 2-pentadecyl-3-phenyl- is a derivative of indole, a significant heterocyclic system found in natural products and drugs Indoles are known for their biological activities and are prevalent in various alkaloids
Méthodes De Préparation
The synthesis of 1H-Indole, 2-pentadecyl-3-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of indole with a pentadecyl halide and a phenyl halide under basic conditions. The reaction typically requires a strong base such as potassium carbonate (K2CO3) or silver carbonate (Ag2CO3) to facilitate the nucleophilic substitution reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1H-Indole, 2-pentadecyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Applications De Recherche Scientifique
1H-Indole, 2-pentadecyl-3-phenyl- has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1H-Indole, 2-pentadecyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to various receptors, enzymes, and proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
1H-Indole, 2-pentadecyl-3-phenyl- can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its use as a precursor in the synthesis of biologically active molecules.
1H-Indole-2-carboxylic acid: Utilized in the development of pharmaceuticals and agrochemicals.
1H-Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
The uniqueness of 1H-Indole, 2-pentadecyl-3-phenyl- lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other indole derivatives.
Propriétés
Numéro CAS |
144054-05-7 |
|---|---|
Formule moléculaire |
C29H41N |
Poids moléculaire |
403.6 g/mol |
Nom IUPAC |
2-pentadecyl-3-phenyl-1H-indole |
InChI |
InChI=1S/C29H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-24-28-29(25-20-15-14-16-21-25)26-22-18-19-23-27(26)30-28/h14-16,18-23,30H,2-13,17,24H2,1H3 |
Clé InChI |
XOHZFVBAUCKMRS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C2=CC=CC=C2N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


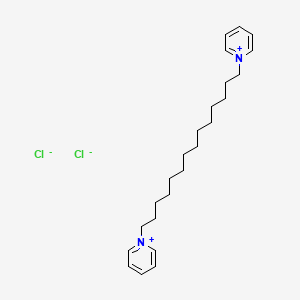
![Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]-](/img/structure/B15162199.png)

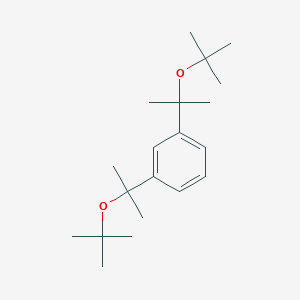

![1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one)](/img/structure/B15162235.png)
![N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine](/img/structure/B15162250.png)
![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)
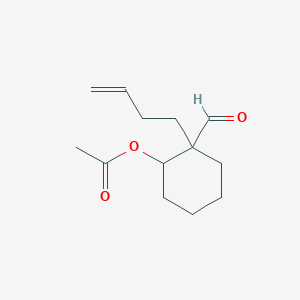
![Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate](/img/structure/B15162270.png)
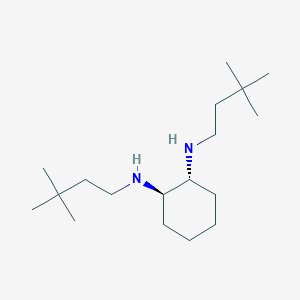
![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)
